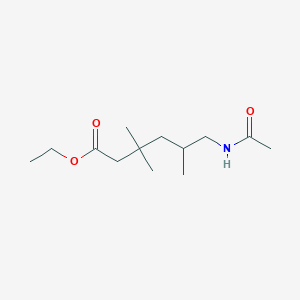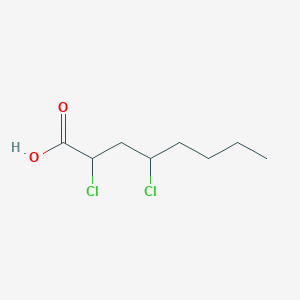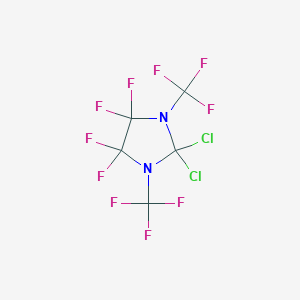![molecular formula C13H11NO3 B14354310 2-[(4-Nitrophenyl)methyl]phenol CAS No. 93343-62-5](/img/structure/B14354310.png)
2-[(4-Nitrophenyl)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Nitrophenyl)methyl]phenol is an organic compound characterized by a phenol group substituted with a nitrophenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenyl)methyl]phenol typically involves the nitration of phenol derivatives. One common method includes the reaction of phenol with nitric acid under controlled conditions to introduce the nitro group. The reaction is carried out by adding concentrated nitric acid to phenol, followed by heating and subsequent purification steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes where phenol is reacted with nitric acid in the presence of sulfuric acid as a catalyst. The reaction mixture is then subjected to various purification steps, including crystallization and drying, to obtain the final product .
化学反应分析
Types of Reactions
2-[(4-Nitrophenyl)methyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The phenol group can be oxidized to quinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated phenol derivatives.
科学研究应用
2-[(4-Nitrophenyl)methyl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-[(4-Nitrophenyl)methyl]phenol involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. This compound can also act as a protonophore, disrupting proton gradients across biological membranes, which can affect cellular energy production .
相似化合物的比较
Similar Compounds
4-Nitrophenol: A related compound with similar chemical properties but different applications.
2,4-Dinitrophenol: Known for its use as a weight loss agent and its ability to disrupt cellular energy production.
2-[(4-Hydroxymethyl)phenyl]phenol: Another phenol derivative with different substituents and applications.
Uniqueness
2-[(4-Nitrophenyl)methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
| 93343-62-5 | |
分子式 |
C13H11NO3 |
分子量 |
229.23 g/mol |
IUPAC 名称 |
2-[(4-nitrophenyl)methyl]phenol |
InChI |
InChI=1S/C13H11NO3/c15-13-4-2-1-3-11(13)9-10-5-7-12(8-6-10)14(16)17/h1-8,15H,9H2 |
InChI 键 |
JAUHUIUQRMKKOY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride](/img/no-structure.png)


![2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14354257.png)


